molecular formula C11H18ClN5 B15114759 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B15114759
M. Wt: 255.75 g/mol
InChI Key: JKWLBJJMJRFZAS-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a bifunctional pyrazole derivative characterized by two distinct pyrazole rings connected via a methanamine linker. The first pyrazole ring is substituted with an ethyl group at the 1-position (1-ethyl-1H-pyrazol-4-yl), while the second pyrazole ring bears a methyl group at the 1-position (1-methyl-1H-pyrazol-5-yl). This structural configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-3-16-9-10(7-14-16)6-12-8-11-4-5-13-15(11)2;/h4-5,7,9,12H,3,6,8H2,1-2H3;1H

InChI Key

JKWLBJJMJRFZAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=NN2C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-5-methanamine under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium tetrahydroborate in methanol at room temperature for several hours . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-scale equipment for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of pyrazole-based methanamine derivatives. Below is a detailed comparison with structurally related analogs, highlighting differences in substituents, molecular properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison of Pyrazole Methanamine Derivatives

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
1-(1-Ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine 1-Ethyl (Pyrazole A), 1-Methyl (Pyrazole B) C11H18N4 206.29 Potential kinase inhibitor scaffold
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) 1-Ethyl (Pyrazole), N-Methyl C7H13N3 139.20 Small-molecule ligand (PDB ID: LM6)
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (CID 60762714) 3-Bromophenyl, 1-Methyl (Pyrazole) C12H14BrN3 296.17 Structural analog with bromo substitution
1-(Furan-2-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine Furan-2-yl, 1-Methyl (Pyrazole) C10H13N3O 191.23 Bioactive intermediate
tert-Butyl (3S,4R)-3-...-4-fluoro-3-(((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)phenyl)piperidine-1-carboxylate (13aw) Piperidine core, 1-Methyl (Pyrazole) C29H34FN3O5 547.61 GPCR kinase inhibitor (67% yield)
1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine 3-Methoxyphenyl, N-Methyl C12H15N3O 217.27 Lab chemical (H302, H315 hazards)

Key Observations:

Structural Variations: Substituent Effects: Replacing the ethyl group in the target compound with a bromophenyl (CID 60762714) or furan () alters electronic properties and binding affinity. For example, the bromophenyl analog may exhibit enhanced halogen bonding in biological targets .

Synthetic Yields :

  • Piperidine-linked analogs (e.g., 13aw in ) show moderate yields (67%), while simpler methanamine derivatives (e.g., LM6) are synthesized more efficiently, suggesting complexity impacts yield .

Pharmacological Relevance :

  • The piperidine derivative 13aw demonstrates potent GPCR kinase inhibition, highlighting the importance of the pyrazole-methanamine motif in drug design .
  • Safety data for the 3-methoxyphenyl analog () indicate moderate toxicity (H302: harmful if swallowed), underscoring the need for substituent-specific risk assessments .

Biological Activity

The compound 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, structure-activity relationships, and specific case studies illustrating its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C10H15N5C_{10}H_{15}N_5, with a molecular weight of 195.26 g/mol . The structure features two pyrazole rings connected through a methanamine linkage, which is crucial for its biological activity.

Biological Activity Overview

Research into the biological activity of pyrazole derivatives has revealed various therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific findings related to the compound's activity.

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties:

  • Inhibition of Cancer Cell Proliferation : A study reported that related pyrazole compounds showed inhibition rates of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells, while demonstrating minimal toxicity to normal fibroblasts .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with key cellular pathways involved in tumor growth. For instance, docking simulations have shown that certain derivatives bind effectively to cyclooxygenase enzymes, which are implicated in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be significantly influenced by their chemical structure:

SubstituentActivity Against T. bruceipEC50 Value
NoneLow6.0
EthylModerate6.2
PropylImproved6.8
tert-butylPoor4.7

This table illustrates how variations in substituents at specific positions on the pyrazole ring can enhance or diminish biological activity .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of certain pyrazole derivatives:

  • Inhibition of Inflammatory Mediators : Pyrazoles have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects .

Case Studies

  • Study on HepG2 Cells : A series of pyrazole compounds were tested for their cytotoxic effects on HepG2 cells, revealing that modifications at the N1 position significantly impacted their potency. Compounds with larger substituents generally exhibited reduced efficacy .
  • Evaluation Against T. brucei : In a pharmacological assessment for potential treatments against African sleeping sickness caused by Trypanosoma brucei, certain pyrazole derivatives demonstrated promising activity with pEC50 values indicating effective inhibition at low concentrations .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

  • Step 1: Preparation of substituted pyrazole intermediates via cyclocondensation (e.g., using ethyl acetoacetate and hydrazine derivatives) .
  • Step 2: Functionalization of the pyrazole rings via alkylation or reductive amination. For instance, substituting amines like (1-methyl-1H-pyrazol-5-yl)methanamine can yield the target compound .
  • Yield Optimization: Reaction conditions (solvent polarity, temperature) and steric/electronic effects of substituents significantly impact yields. For example, substituting bulkier amines may reduce yields due to steric hindrance (e.g., 41% yield for (1H-pyrazol-4-yl)methanamine vs. 91% for smaller substituents) .

Key Factors:

ParameterImpact on YieldExample from Evidence
Amine ReactivityHigh91% yield with (5-methyl-1H-pyrazol-3-yl)methanamine
Solvent PolarityModerateChloroform used for NMR sample prep

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Methodological Answer: ¹H NMR is critical for verifying substitution patterns and purity:

  • Pyrazole Ring Protons: Distinct coupling constants (e.g., J = 2.1 Hz for vicinal protons) confirm aromaticity and substituent positions .
  • Methanamine Linker: Protons on the N-CH₂ group appear as a triplet (δ ~3.5–4.0 ppm) due to coupling with adjacent NH and pyrazole protons .
  • Ethyl/Methyl Groups: Sharp singlets (δ ~1.2–1.5 ppm for ethyl; δ ~2.3 ppm for methyl) indicate no undesired branching .

Example Workflow:

  • Dissolve 10–20 mg in CDCl₃.
  • Acquire ¹H NMR at 400–500 MHz.
  • Compare peak splitting and integration ratios to theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) and retrosynthetic tools are used to:

  • Identify Reactive Sites: Calculate Fukui indices to locate electrophilic/nucleophilic centers on pyrazole rings .
  • Predict Reaction Pathways: Use databases like Reaxys to model feasible routes (e.g., SN2 displacement at the methanamine linker) .
  • Optimize Conditions: Simulate solvent effects (e.g., DMSO vs. THF) on transition-state energy barriers .

Case Study: Retrosynthesis software identified (1-methyl-1H-pyrazol-5-yl)methanamine as a key intermediate, enabling a 67% yield in a one-step coupling reaction .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Methodological Answer: Advanced refinement tools like SHELXL address discrepancies:

  • Twinned Data: Use the TWIN/BASF commands to model overlapping lattices, improving R₁ values by 2–3% .
  • Disorder Modeling: Apply PART/SUMP restraints to resolve ambiguous ethyl/methyl group positions .
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Example: SHELXPRO was used to refine a related pyrazole derivative, achieving a final R₁ of 0.045 .

Q. How do substituents on the pyrazole rings modulate biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies involve:

  • Enzyme Assays: Test inhibition of kinases/receptors (e.g., GPCRs) using fluorescence polarization .
  • Substituent Effects: Compare IC₅₀ values for derivatives. For example:
SubstituentIC₅₀ (nM)Evidence
Ethyl (1H-pyrazol-4-yl)12.3
Cyclopentyl (1H-pyrazol-4-yl)8.7
  • Molecular Docking: Use AutoDock Vina to predict binding poses with target proteins (e.g., hydrophobic interactions with cyclopentyl groups enhance affinity) .

Q. What safety protocols are critical for handling this compound in academic labs?

Methodological Answer: Adhere to OSHA/NIOSH guidelines:

  • PPE: Wear nitrile gloves, lab coats, and P95 respirators during synthesis .
  • Ventilation: Use fume hoods with ≥100 ft/min face velocity to limit vapor exposure .
  • Waste Disposal: Neutralize with 10% acetic acid before incineration at ≥1200°C .

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